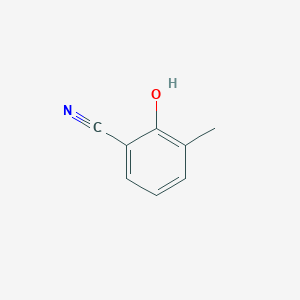

2-Hydroxy-3-methylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-3-2-4-7(5-9)8(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJBGZJJPIHUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559713 | |

| Record name | 2-Hydroxy-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13589-71-4 | |

| Record name | 2-Hydroxy-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

2-Hydroxy-3-methylbenzonitrile is a bifunctional aromatic organic compound that is emerging as a significant building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its structure, which incorporates a phenolic hydroxyl group and a nitrile moiety on a methyl-substituted benzene ring, offers a unique combination of reactive sites. This distinct arrangement allows for a wide range of chemical transformations, making it a valuable precursor for the construction of diverse heterocyclic systems and other targeted organic compounds. The nitrile group, a stable and versatile functional group, can be transformed into amines, amides, or carboxylic acids, while the phenolic hydroxyl group provides a handle for etherification, esterification, and cyclization reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on its utility in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and material science. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 13589-71-4 | [1] |

| Molecular Formula | C₈H₇NO | [2] |

| Molecular Weight | 133.15 g/mol | [2] |

| IUPAC Name | This compound | |

| Appearance | Solid (typically white to off-white) | |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Expected to have low solubility in water, but soluble in common organic solvents like ethanol, acetone, and dichloromethane. |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several routes, with a common and practical method being the dehydration of the corresponding aldoxime derived from 2-hydroxy-3-methylbenzaldehyde. This transformation is efficient and utilizes readily available starting materials.

A prominent synthetic pathway involves a one-pot reaction from the parent aldehyde using hydroxylamine hydrochloride in the presence of a catalyst, such as ferrous sulfate in a suitable solvent like DMF.[3] This method is advantageous as it is often high-yielding and avoids the use of more hazardous reagents.[3]

Experimental Protocol: One-Pot Synthesis from 2-Hydroxy-3-methylbenzaldehyde

This protocol is adapted from established procedures for the synthesis of nitriles from aldehydes.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-hydroxy-3-methylbenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and anhydrous ferrous sulfate (catalytic amount) in dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Analytical Characterization: A Spectroscopic Approach

The structural elucidation and purity assessment of this compound are crucial for its use in further synthetic applications. A combination of spectroscopic techniques provides a comprehensive characterization of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and aromatic C-H and C=C bonds.

-

-OH Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, which may be involved in intramolecular hydrogen bonding with the nitrile group.[4]

-

Aromatic C-H Stretch: Peaks in the range of 3000-3100 cm⁻¹ are indicative of the C-H stretching vibrations of the benzene ring.[4]

-

Aliphatic C-H Stretch: Absorptions between 2850-2960 cm⁻¹ correspond to the C-H stretching of the methyl group.[4]

-

-C≡N Stretch: A sharp, medium-to-strong intensity peak in the range of 2220-2260 cm⁻¹ is a clear indicator of the nitrile functional group.[5]

-

C=C Aromatic Stretch: Bands in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons. Based on the structure of the related 2-hydroxy-3-methylbenzaldehyde, the aromatic protons would appear in the downfield region (around 6.9-7.4 ppm), the phenolic proton as a singlet further downfield (potentially >10 ppm), and the methyl protons as a singlet in the upfield region (around 2.2 ppm).[7]

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the nitrile carbon (typically in the 115-125 ppm range), the aromatic carbons (110-160 ppm), and the methyl carbon (around 15-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would show the molecular ion peak [M]⁺ at an m/z corresponding to the molecular weight of 133.15. Common fragmentation patterns for similar aromatic compounds involve the loss of small molecules or radicals, such as HCN, CO, or a methyl radical.[8]

Applications in Research and Drug Development

The strategic placement of the hydroxyl and nitrile groups makes this compound a valuable intermediate in medicinal chemistry. It serves as a scaffold for the synthesis of various heterocyclic compounds with potential biological activities.

For instance, the related compound 2-hydroxybenzonitrile is a key starting material for the synthesis of benzofuran derivatives.[9][10] These derivatives have shown a wide range of pharmacological activities, including acting as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[9] The structural similarity suggests that this compound could be utilized in analogous synthetic strategies to create novel benzofuran-based therapeutic agents.

Furthermore, substituted benzonitriles are present in a number of approved pharmaceuticals and clinical candidates, highlighting the biocompatibility and favorable properties of the nitrile pharmacophore.[11] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to the binding affinity of a molecule to its biological target.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds like 2-hydroxybenzonitrile and other substituted nitriles can provide guidance.

-

General Hazards: Similar nitriles are often classified as harmful if swallowed, in contact with skin, or if inhaled.[12][13] They can cause skin and serious eye irritation.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][14] A NIOSH/MSHA-approved respirator should be used if there is a risk of inhalation.[13]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[15] Avoid contact with skin, eyes, and clothing.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water.[14] If inhaled, move to fresh air.[14] If swallowed, rinse mouth with water and seek immediate medical attention.[12][14]

References

- 1. 67984-81-0|2,3-Dihydroxybenzonitrile|BLD Pharm [bldpharm.com]

- 2. This compound [chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Receptor Chem - Innovation in Life Science Research [receptorchem.co.uk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. biosynth.com [biosynth.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-methylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-Hydroxy-3-methylbenzonitrile, a valuable chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical logic, experimental protocols, and comparative analysis of different synthetic strategies. We will explore multi-step syntheses commencing from o-cresol, detailing the critical transformations including formylation, oximation, and dehydration, as well as alternative cyanation methodologies. Each section is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound, also known as 2-cyano-6-methylphenol, is a substituted aromatic nitrile with significant utility as a building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for a diverse range of chemical transformations. This makes it a strategic precursor for the development of pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement of the hydroxyl, methyl, and cyano groups on the benzene ring imparts unique reactivity and properties to the molecule, making its efficient and selective synthesis a topic of considerable interest in organic chemistry.

This guide will dissect the most prevalent and practical synthetic routes to this target molecule, emphasizing the rationale behind the selection of reagents and reaction conditions. We will also provide detailed experimental protocols and visual aids to facilitate a thorough understanding of the synthetic processes.

Primary Synthesis Pathway: A Multi-step Approach from o-Cresol

The most common and well-established route to this compound begins with the readily available starting material, o-cresol (2-methylphenol).[1][2] This pathway involves a three-step sequence:

-

Formylation of o-cresol to produce 2-Hydroxy-3-methylbenzaldehyde.

-

Oximation of the resulting aldehyde to yield 2-Hydroxy-3-methylbenzaldehyde oxime.

-

Dehydration of the oxime to afford the final product, this compound.

Step 1: Ortho-Formylation of o-Cresol

The introduction of a formyl (-CHO) group at the position ortho to the hydroxyl group of o-cresol is a critical first step. The Reimer-Tiemann reaction is a classic and effective method for this transformation.[3][4][5]

Causality and Mechanistic Insight: The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in a strongly basic solution.[4] The base deprotonates chloroform to form the trichlorocarbanion, which then undergoes alpha-elimination to generate the highly electrophilic dichlorocarbene (:CCl2).[3] Simultaneously, the phenol is deprotonated to the more nucleophilic phenoxide ion. The electron-rich phenoxide ring attacks the dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group and potential coordination with the alkali metal cation.[3] Subsequent hydrolysis of the dichloromethyl group under the basic reaction conditions yields the aldehyde.[3]

Caption: Simplified workflow of the Reimer-Tiemann formylation of o-cresol.

Experimental Protocol: Reimer-Tiemann Formylation of o-Cresol

-

Materials: o-Cresol, Chloroform (CHCl3), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Diethyl Ether, Anhydrous Magnesium Sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium hydroxide in water to create a concentrated solution.

-

Add o-cresol to the basic solution and stir until it dissolves to form sodium o-cresolate.

-

Cool the mixture in an ice bath and slowly add chloroform dropwise with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.[3]

-

After the addition is complete, heat the reaction mixture to 60-70 °C and maintain it for several hours with continued stirring.

-

Cool the mixture and acidify with dilute hydrochloric acid.

-

The product, 2-Hydroxy-3-methylbenzaldehyde, can be isolated by steam distillation or solvent extraction with diethyl ether.

-

Dry the organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the aldehyde by vacuum distillation or recrystallization.

-

Step 2: Oximation of 2-Hydroxy-3-methylbenzaldehyde

The conversion of the aldehyde to an oxime is a standard condensation reaction with hydroxylamine.

Causality and Mechanistic Insight: The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime. This reaction is typically carried out in a slightly acidic or neutral medium to facilitate both the nucleophilic attack and the dehydration step.

Experimental Protocol: Synthesis of 2-Hydroxy-3-methylbenzaldehyde Oxime

-

Materials: 2-Hydroxy-3-methylbenzaldehyde, Hydroxylamine Hydrochloride (NH2OH·HCl), Sodium Acetate or Sodium Hydroxide, Ethanol, Water.

-

Procedure:

-

Dissolve 2-Hydroxy-3-methylbenzaldehyde in ethanol in a reaction flask.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base such as sodium acetate or sodium hydroxide to liberate free hydroxylamine.

-

Add the hydroxylamine solution to the aldehyde solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the oxime may precipitate out of the solution. If not, the product can be isolated by pouring the reaction mixture into cold water and collecting the precipitate by filtration.

-

Wash the collected solid with cold water and dry to obtain 2-Hydroxy-3-methylbenzaldehyde oxime.

-

Step 3: Dehydration of 2-Hydroxy-3-methylbenzaldehyde Oxime

The final step is the elimination of a water molecule from the oxime to form the nitrile group.

Causality and Mechanistic Insight: This dehydration is typically achieved by heating the oxime with a dehydrating agent. A variety of reagents can be employed, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of dehydrating agent can influence the reaction conditions and yield. Acetic anhydride is a common and effective choice for this transformation.

Caption: Three-step synthesis of this compound from o-cresol.

Experimental Protocol: Dehydration to this compound

-

Materials: 2-Hydroxy-3-methylbenzaldehyde Oxime, Acetic Anhydride.

-

Procedure:

-

Place the 2-Hydroxy-3-methylbenzaldehyde oxime in a reaction flask.

-

Add an excess of acetic anhydride.

-

Gently heat the mixture under reflux for a short period. The reaction is often rapid.

-

Cool the reaction mixture and pour it into ice-cold water to hydrolyze the excess acetic anhydride.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Recrystallization from a suitable solvent like ethanol or an ethanol-water mixture can be performed for further purification.

-

Alternative Synthesis Strategies

While the pathway from o-cresol is robust, other methods exist for the synthesis of this compound, primarily involving different approaches to introduce the cyano group.

Sandmeyer Reaction

The Sandmeyer reaction provides a powerful method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[6][7] This route would begin with 2-amino-6-methylphenol.

Causality and Mechanistic Insight: The Sandmeyer reaction involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[8] This is followed by a copper(I) cyanide-catalyzed substitution of the diazonium group with a cyanide nucleophile.[6][7] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[6]

Experimental Protocol Outline: Sandmeyer Cyanation

-

Step 1: Diazotization of 2-Amino-6-methylphenol

-

Dissolve 2-amino-6-methylphenol in a cold aqueous solution of a strong acid (e.g., HCl or H2SO4).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a cold aqueous solution of sodium nitrite (NaNO2) dropwise, keeping the temperature below 5 °C.

-

-

Step 2: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution with stirring.

-

Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

-

The product can be isolated by extraction and purified by chromatography or recrystallization.

-

Direct Cyanation of Phenol Derivatives

Recent advancements in catalysis have led to methods for the direct cyanation of phenols, potentially offering a more streamlined approach.[9] These methods often employ transition metal catalysts and various cyanating agents. For instance, nickel-catalyzed cyanation of phenol derivatives activated by 2,4,6-trichloro-1,3,5-triazine (TCT) using aminoacetonitrile as the cyanating agent has been reported.[9] While this specific application to 2-methylphenol to achieve the desired regioselectivity may require further investigation, it represents a modern and evolving area of synthetic chemistry.

Data Summary and Comparison of Pathways

| Parameter | Pathway 1: From o-Cresol | Pathway 2: Sandmeyer Reaction |

| Starting Material | o-Cresol | 2-Amino-6-methylphenol |

| Number of Steps | 3 | 2 (from the amine) |

| Key Reagents | Chloroform, NaOH, Hydroxylamine, Acetic Anhydride | NaNO2, HCl, CuCN, KCN |

| Advantages | Readily available starting material, well-established procedures. | Powerful method for introducing the cyano group. |

| Disadvantages | Multi-step process, use of toxic chloroform. | Starting amine may be less accessible, use of highly toxic cyanides. |

| Typical Overall Yield | Moderate | Moderate to Good |

Conclusion

The synthesis of this compound is most reliably achieved through a three-step sequence starting from o-cresol, involving formylation, oximation, and dehydration. This pathway, while multi-stepped, utilizes well-understood reactions and readily available starting materials. Alternative methods like the Sandmeyer reaction offer a more direct route to cyanation but require a different starting material and involve the handling of highly toxic reagents. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, scale of the synthesis, and the specific safety and environmental constraints of the laboratory setting. As catalytic methods for direct cyanation continue to develop, they may offer more efficient and greener alternatives in the future.

References

- 1. o-Cresol - Wikipedia [en.wikipedia.org]

- 2. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nickel-catalyzed cyanation of phenol derivatives activated by 2,4,6-trichloro-1,3,5-triazine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Spectroscopic Guide to 2-Hydroxy-3-methylbenzonitrile: Elucidation and Characterization

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Hydroxy-3-methylbenzonitrile. In the dynamic fields of chemical research and drug development, the unambiguous structural confirmation of novel or synthesized molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, offering detailed insights into the molecular architecture. Due to a scarcity of consolidated experimental data for this compound in publicly accessible databases, this guide employs a predictive approach rooted in foundational spectroscopic principles and comparative analysis with structurally related compounds. By examining the spectroscopic characteristics of benzonitrile, 2-hydroxybenzonitrile, and 3-methylbenzonitrile, we can deconstruct the influence of the hydroxyl, methyl, and nitrile functional groups on the benzene scaffold. This document serves as an in-depth resource for researchers, enabling them to anticipate, interpret, and validate the spectroscopic data of this compound and its analogues.

Molecular Structure and Spectroscopic Overview

This compound possesses a benzene ring substituted with a hydroxyl (-OH) group at position 2, a methyl (-CH₃) group at position 3, and a nitrile (-C≡N) group at position 1. This unique arrangement of electron-donating (-OH, -CH₃) and electron-withdrawing (-C≡N) groups creates a distinct electronic environment that governs its spectroscopic behavior.

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Hydroxy-3-methylbenzonitrile

This guide provides a comprehensive technical overview of 2-Hydroxy-3-methylbenzonitrile, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its core molecular features, spectroscopic signature, synthetic pathways, and its emerging role as a versatile building block for novel therapeutic agents.

Unveiling the Molecular Architecture

This compound, with the chemical formula C₈H₇NO, possesses a strategically functionalized aromatic scaffold. The benzene ring is substituted with a hydroxyl (-OH) group, a nitrile (-CN) group, and a methyl (-CH₃) group. The ortho-positioning of the hydroxyl and nitrile groups is a key architectural feature, imparting unique reactivity and potential for intramolecular interactions that are crucial for its synthetic applications.

The presence of the electron-donating hydroxyl and methyl groups, alongside the electron-withdrawing nitrile group, creates a distinct electronic landscape across the aromatic ring. This electronic push-pull effect influences the molecule's reactivity, spectroscopic properties, and its potential as a pharmacophore.

Physicochemical Properties at a Glance

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its handling, formulation, and application in various experimental settings.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₇NO | - |

| Molecular Weight | 133.15 g/mol | [1] |

| CAS Number | 13589-71-4 | [2] |

| Appearance | Expected to be a solid | Based on related structures |

| Melting Point | Not available | Data for the related 2-hydroxybenzonitrile is 92-95 °C.[3] |

| Boiling Point | Not available | Data for the related 2-hydroxybenzonitrile is 149 °C at 14 mmHg.[3] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and DMF.[3] | Based on the properties of similar phenolic compounds. |

Spectroscopic Characterization: The Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The aromatic protons will appear as multiplets in the aromatic region (typically δ 6.8-7.5 ppm). The hydroxyl proton will likely be a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The methyl protons will present as a sharp singlet, likely in the upfield region (around δ 2.2-2.5 ppm). For comparison, the methyl protons in 2-methylbenzonitrile appear at δ 2.23 ppm.[4]

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. We can anticipate distinct signals for the aromatic carbons, the nitrile carbon, and the methyl carbon. The nitrile carbon is expected to resonate in the downfield region (around δ 117-120 ppm). The aromatic carbons will have chemical shifts influenced by the attached functional groups. The methyl carbon will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups. The prominent absorption bands expected for this compound are:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹, confirming the presence of the nitrile group. The IR spectrum of 2-methylbenzonitrile shows a C≡N stretch at 2221 cm⁻¹.[4]

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Signals below 3000 cm⁻¹ for the methyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) in the mass spectrum should be observed at an m/z value corresponding to the molecular weight of 133.15. Fragmentation patterns would likely involve the loss of HCN and other characteristic fragments from the aromatic ring.

Synthesis of this compound

Proposed Synthetic Workflow

The conversion of an aldehyde to a nitrile can be achieved through a one-pot reaction with hydroxylamine hydrochloride, followed by dehydration of the resulting aldoxime.[5][6]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from a general procedure for the one-pot synthesis of nitriles from aldehydes.[5]

Materials:

-

2-Hydroxy-3-methylbenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous Ferrous Sulphate (FeSO₄)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-hydroxy-3-methylbenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and anhydrous ferrous sulphate (1 equivalent).

-

Solvent Addition: Add a suitable volume of DMF to the flask to dissolve the reactants.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Extraction: Dilute the filtrate with water and extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Hydroxylamine hydrochloride: This reagent is the source of the nitrogen atom for the nitrile group, initially forming an oxime with the aldehyde.

-

Anhydrous Ferrous Sulphate: This acts as a catalyst to facilitate both the formation of the oxime and its subsequent dehydration to the nitrile.[5]

-

DMF: A polar aprotic solvent is chosen for its ability to dissolve the reactants and for its high boiling point, which is suitable for reflux conditions.

-

Reflux: Heating the reaction provides the necessary activation energy for the dehydration of the oxime intermediate.

Applications in Drug Discovery and Development

The true value of this compound for drug development professionals lies in its utility as a versatile synthetic intermediate. The ortho-hydroxy and nitrile functionalities serve as handles for the construction of various heterocyclic scaffolds, which are prevalent in many biologically active molecules.

Precursor to Benzofuran Scaffolds

A significant application of hydroxybenzonitriles is in the synthesis of benzofuran derivatives.[3] These heterocycles are known to exhibit a wide range of pharmacological activities, including antimicrobial and acetylcholinesterase inhibitory effects. The synthesis typically proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular Thorpe-Ziegler cyclization.

Caption: Synthetic pathway to bioactive benzofurans from this compound.

The Thorpe-Ziegler Cyclization: This powerful carbon-carbon bond-forming reaction involves the base-catalyzed intramolecular condensation of a dinitrile.[2][7][8] In this context, a strong base deprotonates the α-carbon of one of the nitrile groups, and the resulting carbanion attacks the carbon of the other nitrile group, leading to the formation of a cyclic enaminonitrile, which can be further derivatized.

Potential Biological Activities of Derivatives

While direct biological activity data for this compound is limited, its derivatives have shown promise in several therapeutic areas:

-

Antimicrobial Activity: Derivatives of 2-hydroxybenzonitrile have demonstrated activity against both Gram-positive and Gram-negative bacteria.[3] The phenolic nature of the parent molecule is thought to contribute to this activity by disrupting microbial cell membranes.

-

Anticancer and Anti-inflammatory Potential: Certain benzofuran derivatives synthesized from 2-hydroxybenzonitrile have exhibited cytotoxic effects against cancer cell lines.[3] Additionally, related structures have been explored for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[3]

-

Enzyme Inhibition: The structural motifs present in this compound suggest its potential to interact with and inhibit various enzymes. The hydroxyl and nitrile groups can participate in hydrogen bonding within enzyme active sites.

Safety and Handling

As a precautionary measure, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a molecule with significant untapped potential in the realm of medicinal chemistry and drug discovery. Its unique molecular structure, characterized by the strategic placement of hydroxyl, nitrile, and methyl groups, makes it a valuable precursor for the synthesis of complex and biologically active heterocyclic compounds. The insights provided in this guide aim to equip researchers with the foundational knowledge required to explore and exploit the synthetic utility of this promising building block in the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Thorpe-Ziegler reaction | Semantic Scholar [semanticscholar.org]

2-Hydroxy-3-methylbenzonitrile solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 2-Hydroxy-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted aromatic nitrile with a molecular structure that presents both opportunities and challenges in pharmaceutical development. Its phenolic hydroxyl group, nitrile moiety, and methylated benzene ring create a unique physicochemical profile that dictates its behavior in various solvents and under diverse environmental stressors. A comprehensive understanding of its solubility and stability is not merely a regulatory requirement but a foundational pillar for successful formulation, process development, and the assurance of therapeutic efficacy and safety. This guide provides an in-depth analysis of these critical attributes, synthesizing established chemical principles with actionable, field-proven experimental protocols. We will explore the factors governing its solubility, delineate its potential degradation pathways, and provide robust methodologies for its empirical assessment, enabling researchers to navigate the complexities of its handling, formulation, and analytical characterization.

Part 1: Physicochemical Characterization and Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a key parameter in the design of delivery systems. The structure of this compound, featuring both hydrogen-bond-donating (hydroxyl) and accepting (nitrile, hydroxyl) groups, alongside a hydrophobic core (methylated benzene ring), results in a nuanced solubility profile.

Molecular Structure and Core Properties

-

IUPAC Name: this compound

-

Synonyms: 3-Cyano-2-cresol

-

Molecular Formula: C₈H₇NO

-

Molecular Weight: 133.15 g/mol

The molecule's polarity is influenced by the electron-withdrawing nitrile group and the polar hydroxyl group, while the methyl group and benzene ring impart lipophilic character. This duality governs its interaction with different solvent systems.

Principles of Solubility and Solvent Selection

The solubility of this compound is a direct consequence of the intermolecular forces it can establish with a given solvent.

-

Expertise & Experience: The choice of solvent or solvent system in early-stage development is causal. For instance, polar protic solvents like ethanol or methanol are effective because they can engage in hydrogen bonding with both the hydroxyl and nitrile groups, effectively disrupting the crystal lattice of the solid. Polar aprotic solvents such as acetone can act as hydrogen bond acceptors for the hydroxyl group. Conversely, nonpolar solvents like hexane are poor choices due to their inability to interact favorably with the polar functional groups, leading to limited solubility[1][2]. The limited water solubility is a direct result of the hydrophobic nature of the methylated aromatic ring dominating the hydrophilic character of the polar groups[2][3].

Qualitative Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low in Water, Soluble in Alcohols | Alcohols can act as both H-bond donors and acceptors. Water solubility is limited by the hydrophobic benzene ring[2]. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Soluble | Capable of accepting hydrogen bonds from the hydroxyl group and dipole-dipole interactions with the nitrile group[1][2]. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | Favorable van der Waals interactions with the aromatic ring are insufficient to overcome the energy required to break the crystal lattice and solvate the polar groups. |

| Halogenated | Dichloromethane, Chloroform | Soluble | Moderate polarity allows for effective solvation of the entire molecule[2]. |

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This protocol describes a self-validating system for determining thermodynamic equilibrium solubility, a gold standard in the field.

Causality: The isothermal shake-flask method is chosen for its reliability in achieving a true equilibrium between the solid and liquid phases, which is critical for accurate and reproducible data[1]. The extended equilibration time ensures that the dissolution process has reached its endpoint.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, screw-cap glass vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vials in an isothermal shaker bath set to a controlled temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures). Agitate the vials for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling & Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV[4].

-

Calculation: Determine the solubility (e.g., in mg/mL or mol/L) by comparing the measured concentration against a calibration curve prepared with known standards.

Workflow for Solubility Determination

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Part 2: Chemical Stability and Degradation Profile

Understanding the intrinsic chemical stability of this compound is paramount for predicting its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method[5][6]. Forced degradation, or stress testing, is an essential tool used to accelerate these degradation processes under conditions more severe than standard storage[7][8].

Predicted Degradation Pathways

The molecule's functional groups are the primary sites for chemical degradation.

-

Hydrolytic Degradation: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. The reaction typically proceeds in two steps: first to the corresponding benzamide intermediate (2-Hydroxy-3-methylbenzamide) and then to the final carboxylic acid (2-Hydroxy-3-methylbenzoic acid)[9][10][11]. The rate of hydrolysis is highly dependent on pH and temperature[10]. Basic hydrolysis is often faster than acidic hydrolysis for many benzonitriles[10][12].

-

Oxidative Degradation: The phenolic hydroxyl group makes the molecule susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide (H₂O₂) can be used to simulate this stress condition[7][8]. Oxidation can lead to the formation of colored degradation products, potentially through quinone-type intermediates or ring-opening mechanisms.

-

Photolytic Degradation: As an aromatic compound, this compound may be sensitive to light, particularly in the UV spectrum. Photodegradation can involve complex radical mechanisms leading to a variety of products. ICH guideline Q1B provides a standardized approach to photostability testing[13][14].

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The stability of phenolic compounds can be compromised at high temperatures, though they are often used as antioxidants due to their thermal stability under certain conditions[15]. The specific degradation pathway would need to be elucidated experimentally.

Diagram of Potential Degradation Pathways

Caption: Potential Degradation Pathways for this compound.

Part 3: Methodologies for Stability Assessment

A systematic approach to stability testing is crucial for regulatory success and product quality.

Protocol: Forced Degradation Study

This protocol is designed based on ICH guidelines to purposefully degrade the sample to identify likely degradation products and establish a stability-indicating analytical method[6][8]. The goal is to achieve 5-20% degradation of the API[5].

Trustworthiness: Each stress condition includes a control sample (stored under ambient conditions) to differentiate the degradation caused by the stressor from any inherent instability.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Heat the solution (e.g., at 60-80 °C) for a specified time.

-

Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

-

-

Basic Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Keep at room temperature or heat gently, withdrawing samples over time.

-

Neutralize with 0.1 M HCl and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Store at room temperature, protected from light, for up to 24 hours.

-

Withdraw samples, quench any remaining peroxide if necessary, and dilute for analysis.

-

-

Thermal Degradation:

-

Store the solid API in a temperature-controlled oven (e.g., 80 °C).

-

Store a solution of the API under the same conditions.

-

Sample at time points and analyze.

-

-

Photolytic Degradation:

-

Expose the solid API and a solution of the API to a light source conforming to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter)[14].

-

A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Analyze the samples after exposure.

-

-

Analysis: Analyze all stressed samples, along with a non-degraded reference standard and control samples, using a stability-indicating HPLC method.

Analytical Strategy: Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the API in the presence of its degradation products, impurities, and excipients.

Causality: Reverse-phase HPLC is selected for its versatility in separating compounds with a wide range of polarities. A C18 column is a robust starting point for aromatic compounds. UV detection is appropriate as the benzene ring provides a strong chromophore. Method development must focus on achieving baseline separation between the parent peak and all degradation product peaks.

Starting HPLC-UV Conditions:

-

Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Gradient elution using Acetonitrile and Water (with 0.1% formic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Determined by scanning the UV spectrum of the API (e.g., ~220 nm and ~275 nm).

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. This is confirmed by analyzing the forced degradation samples and demonstrating that the API peak is resolved from all degradant peaks (peak purity analysis using a DAD is essential).

Conclusion

This guide has provided a comprehensive technical framework for understanding and evaluating the solubility and stability of this compound. The inherent physicochemical properties stemming from its unique molecular structure necessitate a systematic and scientifically rigorous approach. By applying the principles of solvent interaction, leveraging established protocols like the isothermal shake-flask method, and executing well-designed forced degradation studies, researchers and drug development professionals can generate the critical data needed for robust formulation design, analytical method development, and successful regulatory submissions. The methodologies and insights presented herein are intended to serve as a foundational resource for unlocking the full therapeutic potential of this compound while ensuring the highest standards of quality and safety.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. scribd.com [scribd.com]

- 10. Hydrolysis of para‐substituted benzonitriles in water | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 11. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxy-3-methylbenzonitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methylbenzonitrile, a substituted aromatic nitrile of interest in various chemical and pharmaceutical research fields. While historical data on its discovery is limited, this document consolidates available information on its synthesis, physicochemical properties, and spectroscopic characterization. Drawing upon established chemical principles and data from analogous compounds, this guide offers practical protocols and insights for researchers working with this molecule.

Introduction: The Chemical Landscape of Substituted Hydroxybenzonitriles

Substituted hydroxybenzonitriles are a class of organic compounds characterized by a benzene ring functionalized with both a hydroxyl (-OH) and a nitrile (-CN) group, along with other substituents. The electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing nitrile group imparts unique reactivity and properties to these molecules, making them valuable intermediates in organic synthesis. They serve as precursors for a wide range of pharmaceuticals, agrochemicals, and specialty chemicals.

This compound, with the CAS number 13589-71-4, is a specific member of this family, featuring a methyl group at the 3-position of the 2-hydroxybenzonitrile scaffold.[1][2][3] This guide will delve into the known synthesis routes, physical and spectral properties, and potential applications of this compound, providing a foundational resource for laboratory and development work.

Synthesis of this compound: A Practical Approach

While a definitive historical first synthesis of this compound is not well-documented in readily available literature, its preparation can be reliably achieved through established synthetic organic chemistry methods. The most common and practical approach involves a two-step sequence starting from the commercially available 2-Hydroxy-3-methylbenzaldehyde. This process consists of oxime formation followed by dehydration.

Two-Step Synthesis from 2-Hydroxy-3-methylbenzaldehyde

This synthetic pathway is a widely used method for converting aldehydes to nitriles.[4]

Step 1: Oximation of 2-Hydroxy-3-methylbenzaldehyde

The first step is the reaction of 2-Hydroxy-3-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding aldoxime, 2-[(hydroxyimino)methyl]-6-methylphenol.[5]

Step 2: Dehydration of 2-[(hydroxyimino)methyl]-6-methylphenol

The aldoxime intermediate is then dehydrated to yield the final product, this compound.[5]

Experimental Protocol: Synthesis of this compound [5]

Materials:

-

2-Hydroxy-3-methylbenzaldehyde

-

Hydroxylamine hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Heptane

-

Ethyl acetate

-

Hexane

Procedure:

-

Oximation and Dehydration (One-Pot):

-

Dissolve 2-Hydroxy-3-methylbenzaldehyde (1 eq.) in DMSO.

-

Add hydroxylamine hydrochloride (2.2 eq.) to the solution and stir at room temperature for 20 minutes.

-

Heat the reaction mixture to 100 °C and maintain this temperature for 6 hours.

-

After cooling, quench the reaction by pouring the mixture into water.

-

Extract the product with diethyl ether.

-

Combine the organic phases, wash with saturated saline solution, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution to obtain the crude product.

-

-

Purification:

-

Extract impurities from the crude solid by refluxing in heptane.

-

Cool and grind the solid with cold heptane to obtain a semi-pure product.

-

For further purification, perform column chromatography on silica gel using an ethyl acetate/hexane mixture (e.g., 1:9 v/v) as the eluent.

-

Collect the fractions containing the desired product and concentrate to afford pure this compound as an orange-red solid.

-

Yield: Approximately 73%.[5]

dot graph TD { A[2-Hydroxy-3-methylbenzaldehyde] -->|Hydroxylamine Hydrochloride, DMSO, 100°C| B(2-[(hydroxyimino)methyl]-6-methylphenol); B -->|Dehydration (in situ)| C[this compound]; } caption: "Synthetic pathway to this compound."

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is crucial for its identification and quality control. The following table summarizes its key physical properties.

| Property | Value | Source |

| CAS Number | 13589-71-4 | [1][2][3] |

| Molecular Formula | C₈H₇NO | [1][6] |

| Molecular Weight | 133.15 g/mol | [1][6] |

| Appearance | Light brown to brown solid | [5] |

| Melting Point | 86-87 °C | [5] |

| Boiling Point | 270.7±28.0 °C (Predicted) | [5] |

| Density | 1.17±0.1 g/cm³ (Predicted) | [5] |

| pKa | 7.51±0.10 (Predicted) | [5] |

| Storage | 2-8°C | [1][3] |

Spectroscopic Data

Spectroscopic analysis provides the structural fingerprint of a molecule. Below are the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy: [5]

-

~3302 cm⁻¹: O-H stretching vibration of the phenolic hydroxyl group.

-

~2234 cm⁻¹: C≡N stretching vibration of the nitrile group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃): [5]

-

δ 7.35 (t, J=1.0 Hz, 1H): Aromatic proton (H-4).

-

δ 7.33 (t, J=1.0 Hz, 1H): Aromatic proton (H-6).

-

δ 6.90 (t, J=7.7 Hz, 1H): Aromatic proton (H-5).

-

δ 5.93 (s, 1H): Phenolic hydroxyl proton (-OH).

-

δ 2.23 (s, 3H): Methyl protons (-CH₃).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Nitrile carbon (C≡N): ~117-120 ppm

-

Aromatic carbons: ~110-160 ppm

-

Methyl carbon (-CH₃): ~15-20 ppm

Mass Spectrometry (MS): [5]

-

m/z = 151.1 (M+NH₄⁺): Ammonium adduct of the molecular ion observed under Chemical Ionization (CI) conditions. The expected molecular ion peak [M]⁺ in Electron Ionization (EI) would be at m/z 133.

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for the synthesis and characterization of this compound."

Potential Applications and Biological Activity

While specific biological activities for this compound are not extensively documented, the broader class of hydroxybenzonitriles and their derivatives have shown a range of biological effects, suggesting potential avenues for future research.

-

Antimicrobial and Antifungal Activity: Phenolic compounds are known for their antimicrobial properties. Derivatives of other hydroxybenzonitriles have been investigated for their potential as antibacterial and antifungal agents.

-

Anticancer and Anti-inflammatory Potential: Certain derivatives of 2-hydroxybenzonitrile have been explored for their cytotoxic effects against cancer cell lines and for their ability to inhibit enzymes involved in inflammation.

-

Precursor for Biologically Active Molecules: The functional groups of this compound make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, such as Schiff bases and heterocyclic compounds.[8]

Further screening and biological evaluation of this compound and its derivatives are warranted to explore its full potential in drug discovery and development.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3]

Conclusion

This compound is a readily synthesizable aromatic compound with potential for further investigation in medicinal chemistry and materials science. This guide has provided a consolidated overview of its synthesis, characterization, and potential areas of application based on current knowledge. The detailed synthetic protocol and spectroscopic data serve as a valuable resource for researchers initiating work with this compound. Future studies are encouraged to explore the biological activities and synthetic utility of this molecule more extensively.

References

- 1. rsc.org [rsc.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. 2-Methyl-6-cyano- phenol | 13589-71-4 [chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. 2-Methyl-6-cyano- phenol CAS#: 13589-71-4 [m.chemicalbook.com]

- 6. 13589-71-4 | this compound - Capot Chemical [capotchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Hydroxy-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Hydroxy-3-methylbenzonitrile is a substituted aromatic nitrile that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for diverse chemical transformations. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from analogous compounds. As a self-validating system of operational safety, the protocols herein are designed to empower researchers to work confidently and securely with this compound.

Chemical and Physical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its safe handling. While comprehensive experimental data for this compound is not extensively published, the following table consolidates available information and predicted values for it and a closely related isomer.

| Property | Value | Source/Notes |

| Chemical Name | This compound | - |

| CAS Number | 13589-71-4 | [1](--INVALID-LINK--) |

| Molecular Formula | C₈H₇NO | [2](--INVALID-LINK--) |

| Molecular Weight | 133.15 g/mol | [2](--INVALID-LINK--) |

| Appearance | Powder | [2](--INVALID-LINK--) |

| Melting Point | 87 °C | For the related isomer 2-Hydroxy-4-methylbenzonitrile.[3] |

| Boiling Point | 286.0±28.0 °C | Predicted for the related isomer 2-Hydroxy-4-methylbenzonitrile.[3] |

| Solubility | No specific data available. Expected to have some solubility in polar organic solvents. | [4] |

Hazard Assessment and Toxicology

While specific toxicological studies on this compound are limited, a hazard assessment can be constructed based on its chemical structure, available Safety Data Sheets (SDS), and the toxicology of related aromatic nitriles.

GHS Classification

Multiple suppliers classify this compound under the Globally Harmonized System (GHS) with the following hazard statements:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.

-

Skin Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.

It is crucial to note that some sources indicate that the toxicological properties have not been thoroughly investigated.[5] Therefore, this compound should be handled with a high degree of caution, assuming it possesses these hazards until more definitive data becomes available.

Toxicological Profile and Mechanism of Action

The toxicity of many organic nitriles is associated with their in vivo metabolism, which can lead to the release of cyanide ions.[6] Cyanide is a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration.[6]

However, the metabolism of aromatic nitriles is complex. Studies on benzonitrile and its derivatives show that the primary metabolic pathway often involves nitrile hydratase and amidase enzymes, which convert the nitrile group to the corresponding carboxylic acid.[1][5] This detoxification pathway can compete with the metabolic release of cyanide. The presence of a hydroxyl group on the aromatic ring can also influence metabolic fate; for instance, 2-cyanophenol has been shown to be resistant to metabolism in some in vitro systems.

For this compound, it is prudent to assume that it can be absorbed through the skin, ingestion, and inhalation and may cause systemic toxicity, potentially through the release of cyanide.[7] Symptoms of cyanide poisoning can include headache, dizziness, nausea, chest tightness, and in severe cases, convulsions and death.[8]

Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential for the safe handling of this compound. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.

Engineering Controls

-

Chemical Fume Hood: All handling of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[1]

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental procedures involving this compound.

-

Designated Area: Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5] Do not eat, drink, or smoke in areas where this chemical is handled.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield.[5] | To prevent eye irritation from splashes or dust. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[5] | To prevent skin contact, which can cause irritation and systemic toxicity. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if dust is generated and engineering controls are insufficient. | To avoid respiratory tract irritation and systemic toxicity from inhaling dust or aerosols. |

Safe Handling and Storage Procedures

Handling

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use in a well-ventilated area, preferably a chemical fume hood.[5]

-

Handle with gloves, which must be inspected prior to use. Use proper glove removal technique to avoid skin contact with the product.[5]

Storage

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Emergency Procedures

Prompt and appropriate action is critical in the event of an accidental exposure or spill.

First-Aid Measures

-

General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance. Move out of the dangerous area.[5]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Spill and Leak Procedures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]

-

Environmental Precautions: Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Disposal Considerations

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.[5]

-

Contaminated Packaging: Dispose of as unused product.[5]

Conclusion

This compound is a compound with significant potential in synthetic chemistry, but it must be handled with the respect and caution that its potential hazards demand. While specific toxicological data is sparse, the available information on its GHS classification and the broader understanding of aromatic nitrile toxicology provide a solid foundation for a robust safety protocol. By adhering to the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergency situations, researchers can mitigate the risks associated with this compound. The causality behind these safety measures is clear: proactive prevention of exposure is paramount to ensuring the well-being of laboratory personnel and the integrity of the research environment.

References

- 1. 2,3-DIHYDROXYBENZONITRILE CAS#: 67984-81-0 [m.chemicalbook.com]

- 2. 2-HYDROXY-4-METHYL-BENZONITRILE CAS#: 18495-14-2 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-HYDROXY-3-METHOXYBENZONITRILE | 6812-16-4 [m.chemicalbook.com]

- 5. 2-Hydroxy-3-methylbenzaldehyde (CAS 824-42-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound [chemicalbook.com]

- 7. 2-Hydroxy-3-methylbutanenitrile | 15344-34-0 | FH130362 [biosynth.com]

- 8. 2-Hydroxy-3-methylbutanenitrile | C5H9NO | CID 11126188 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activities of 2-Hydroxy-3-methylbenzonitrile

Abstract: 2-Hydroxy-3-methylbenzonitrile, also known as 3-cyano-2-cresol, is an aromatic compound whose intrinsic biological activities are not yet extensively documented. However, its chemical architecture—a scaffold featuring a phenolic hydroxyl, a nitrile, and a methyl group—provides a strong rationale for investigating its potential as a bioactive molecule. The phenolic and cresol moieties are well-established predictors of antimicrobial and antioxidant properties, while the nitrile group is a versatile pharmacophore known to participate in crucial binding interactions within enzyme active sites. This technical guide synthesizes the available evidence from structurally related compounds to build a compelling case for the systematic evaluation of this compound. We provide a comprehensive framework for its investigation, detailing the theoretical basis for its potential antimicrobial, antioxidant, cytotoxic, and enzyme-inhibitory activities, complete with validated, step-by-step experimental protocols and data presentation templates for researchers, scientists, and drug development professionals.

Part 1: Compound Profile and Rationale for Investigation

Introduction to this compound

This compound (CAS No: 5859-54-1) is a bifunctional organic molecule belonging to the class of substituted cresols. Its structure is characterized by a benzene ring substituted with a hydroxyl (-OH) group, a methyl (-CH3) group, and a nitrile (-C≡N) group. This unique arrangement of functional groups suggests a high potential for diverse biological activities and makes it a valuable intermediate in the synthesis of more complex therapeutic agents. While direct biological data is sparse, a logical, structure-based assessment strongly indicates several avenues for fruitful investigation.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for designing and interpreting biological assays.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₇NO | - |

| Molecular Weight | 133.15 g/mol | - |

| Alternate Names | 3-Cyano-2-cresol | - |

| Appearance | White to off-white crystalline solid | Based on analogous compounds |

| Melting Point | Data not widely available | - |

| Solubility | Expected to have low solubility in water but good solubility in organic solvents like ethanol, DMSO, and acetone. | Inferred from cresol and benzonitrile properties.[1] |

Rationale Based on Functional Group Analysis

The impetus to investigate this compound stems from the well-documented bioactivities of its constituent functional motifs:

-

The Phenolic (Cresol) Moiety: Phenolic compounds are a diverse group of secondary metabolites known for their potent biological effects, primarily due to the reactive hydroxyl group on the aromatic ring.[2] Cresols (methylphenols) are strong germicides and have demonstrated efficacy as disinfectants and antioxidants.[3][4] This moiety is the primary driver for hypothesizing antimicrobial and radical-scavenging activities.

-

The Nitrile Pharmacophore: The nitrile group is far from inert; it is a key functional group in numerous pharmaceuticals. Its strong dipole and ability to act as a hydrogen bond acceptor allow it to serve as a bioisostere for carbonyl, hydroxyl, or carboxyl groups, enabling potent interactions with enzyme active sites.[5] This versatility underpins the rationale for exploring its potential as an enzyme inhibitor.

Part 2: Potential Biological Activities & Investigative Frameworks

This section outlines the most probable biological activities of this compound and provides detailed, field-proven protocols for their evaluation.

Antimicrobial Activity

Scientific Rationale: The phenolic hydroxyl group is the key driver of antimicrobial action. Phenolic compounds can disrupt microbial integrity by denaturing essential proteins and destabilizing cell membranes, leading to the leakage of intracellular contents and eventual cell death.[2] Derivatives of the related 2-hydroxybenzonitrile scaffold have demonstrated notable antimicrobial efficacy.[6]

Data Presentation (Exemplar): Quantitative antimicrobial activity is best summarized by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for this compound. Note: These are placeholder values for illustrative purposes.

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data not available |

| Escherichia coli | ATCC 25922 | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available |

| Candida albicans | ATCC 10231 | Data not available |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) to achieve a range of final concentrations.

-

Inoculum: Prepare a standardized microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

-

Analysis: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be confirmed by adding a viability indicator like resazurin.

Workflow for Antimicrobial Screening

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

Scientific Rationale: The phenolic hydroxyl group can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS), thus terminating damaging radical chain reactions. Cresol isomers have been specifically shown to be effective ROS scavengers, protecting against ROS-induced DNA damage.[4]

Data Presentation (Exemplar): Antioxidant capacity is often reported as the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to scavenge 50% of the free radicals in the assay.

Table 2: Example of DPPH Radical Scavenging Activity (IC₅₀). Note: These are placeholder values for illustrative purposes.

| Compound | IC₅₀ (µM) |

| This compound | Data not available |

| Ascorbic Acid (Positive Control) | ~30 µM |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stable stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Sample Preparation: Dissolve this compound and a positive control (e.g., Ascorbic Acid, Trolox) in methanol to prepare a series of concentrations.

-

Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound or control. Include a blank control containing only methanol and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, which corresponds to a decrease in absorbance.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value by plotting percent inhibition against concentration.

Mechanism of DPPH Radical Scavenging

Caption: Hydrogen atom transfer from a phenolic antioxidant to DPPH radical.

Cytotoxic and Potential Anticancer Activity

Scientific Rationale: Many phenolic and benzonitrile-containing compounds exhibit cytotoxic effects against cancer cell lines. While the precise mechanism for this specific molecule is unknown, possibilities include the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in proliferation. Derivatives of 2-hydroxybenzonitrile have shown cytotoxic effects against various cancer cell lines.

Data Presentation (Exemplar): Cytotoxicity is quantified by the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%.

Table 3: Example of Cytotoxic Activity (IC₅₀) in Cancer Cell Lines. Note: These are placeholder values for illustrative purposes.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HeLa | Cervical Adenocarcinoma | Data not available |

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed human cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

-